

Application Notes and Protocols for the Laboratory Use of Eprenetapopt

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Compound of Interest

Compound Name: Eprenetapopt

Cat. No.: B612078

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Introduction

Eprenetapopt (APR-246) is a small molecule drug candidate that has garnered significant interest in the field of oncology. It is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ), a Michael acceptor. MQ has a dual mechanism of action: it restores the wild-type conformation and function to mutated p53 tumor suppressor protein, and it induces oxidative stress in cancer cells. These actions lead to the induction of apoptosis and ferroptosis, making **Eprenetapopt** a promising agent for the treatment of various cancers, particularly those with TP53 mutations.

These application notes provide essential information and protocols for the handling, storage, and stability assessment of **Eprenetapopt** in a laboratory setting.

Physicochemical Properties

Property	Value	Reference
Chemical Name	2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one	N/A
Synonyms	APR-246, PRIMA-1MET	N/A
Molecular Formula	C ₁₀ H ₁₇ NO ₃	N/A
Molecular Weight	199.25 g/mol	N/A
Appearance	White to off-white solid	[1]
CAS Number	5291-32-7	N/A

Storage and Stability

Proper storage of **Eprenetapopt** is crucial to maintain its integrity and activity for experimental use.

Solid Compound

Storage Condition	Duration	Reference
-20°C	3 years	[1]
4°C	2 years	[1]

Stock Solutions

Solvent	Storage Condition	Duration	Reference
DMSO	-80°C	2 years	[1]
DMSO	-20°C	1 year	[1]
Water	-80°C	(Not specified, but MQ, the active form, is stored at -80°C in water)	N/A

Note: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Solubility

Solvent	Solubility	Reference
DMSO	≥ 50 mg/mL (≥ 250.94 mM)	[1]
Water	50 mg/mL (250.94 mM)	[1]
Ethanol	Soluble	N/A
DMF	Soluble	N/A
PBS	Soluble	N/A

Note: Sonication may be required to fully dissolve the compound in DMSO and water.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Eprenetapopt Stock Solution in DMSO

Materials:

- **Eprenetapopt** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate the **Eprenetapopt** vial to room temperature before opening.

- Weigh out the desired amount of **Eprenetapopt** powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 19.93 mg of **Eprenetapopt**.
- Add the appropriate volume of anhydrous DMSO to the **Eprenetapopt** powder. For a 100 mM solution, add 1 mL of DMSO to 19.93 mg of **Eprenetapopt**.
- Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use sterile tubes.
- Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).^[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

- **Eprenetapopt** stock solution (e.g., 100 mM in DMSO)
- Appropriate cell culture medium
- Sterile tubes and pipettes

Procedure:

- Thaw a single-use aliquot of the **Eprenetapopt** stock solution at room temperature.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
- It is recommended to prepare working solutions fresh for each experiment.
- When treating cells, ensure that the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Protocol 3: Stability Assessment of Eprenetapopt using HPLC (General Method)

While a specific validated HPLC method for routine laboratory stability testing of **Eprenetapopt** is not readily available in the public domain, a general approach based on established methods for small molecules can be applied. Clinical trial protocols mention the use of a validated LC-MS/MS method for pharmacokinetic analysis.[1][2] For laboratory purposes, a stability-indicating HPLC-UV method can be developed.

Objective: To determine the stability of **Eprenetapopt** in a given solvent over time and under specific storage conditions.

Principle: A reversed-phase HPLC method will be used to separate **Eprenetapopt** from its potential degradation products. The peak area of **Eprenetapopt** will be monitored over time to quantify its degradation.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for best separation.
- **Eprenetapopt** reference standard
- Solvent for sample preparation (matching the storage solvent being tested)

Procedure:

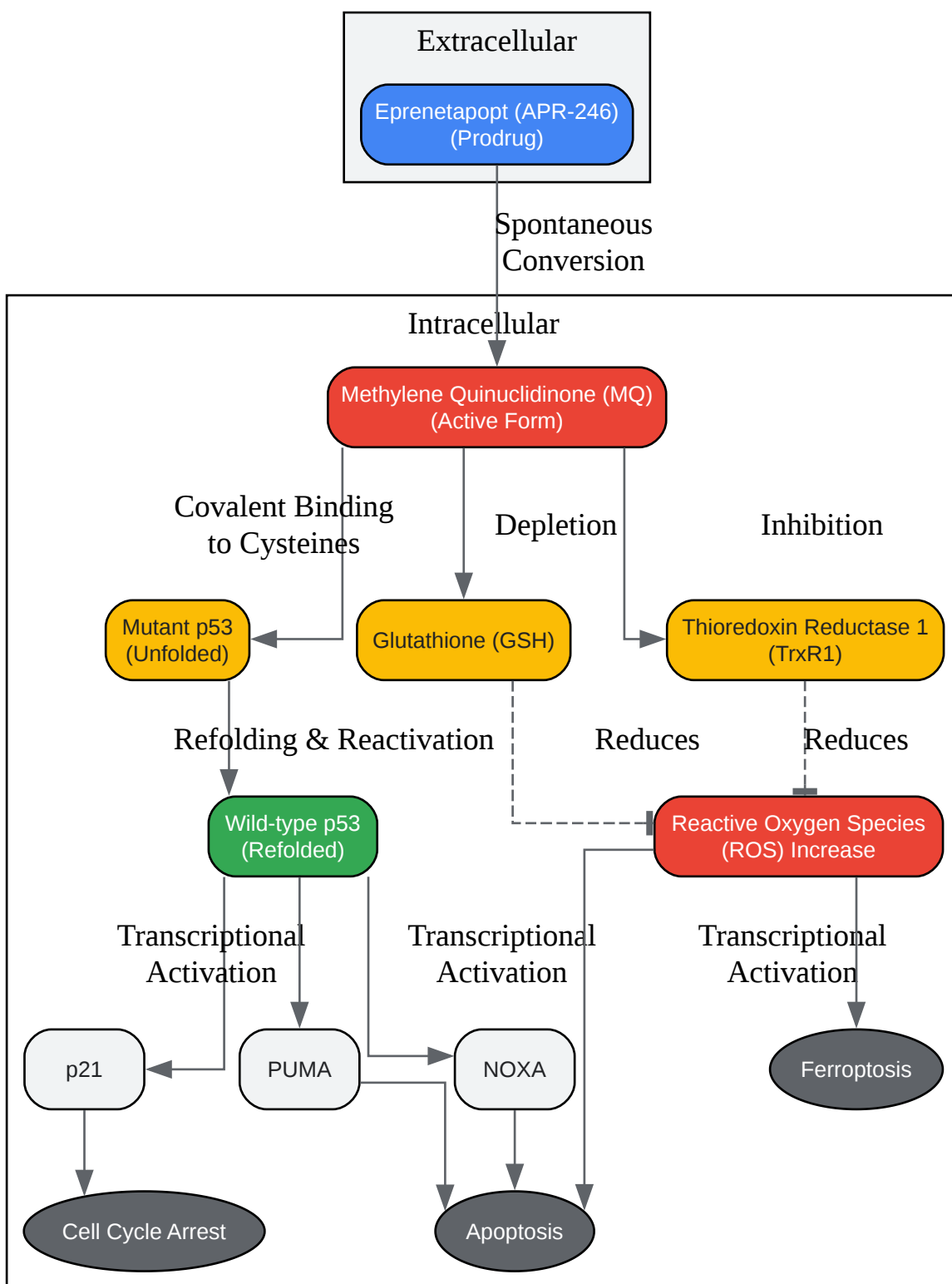
- Method Development (Optimization):
 - Prepare a standard solution of **Eprenetapopt** in the mobile phase.

- Inject the standard solution and optimize the mobile phase composition and flow rate to obtain a sharp, symmetrical peak for **Eprenetapopt** with a reasonable retention time.
- The UV detection wavelength should be set at the absorbance maximum of **Eprenetapopt**.
- Forced Degradation Study (to ensure the method is stability-indicating):
 - Subject **Eprenetapopt** solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally induce degradation.
 - Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent **Eprenetapopt** peak.
- Stability Study:
 - Prepare solutions of **Eprenetapopt** in the desired solvents (e.g., DMSO, water, cell culture medium) at a known concentration.
 - Store the solutions under the desired conditions (e.g., room temperature, 4°C, -20°C).
 - At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
 - Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
 - Inject the sample into the HPLC system and record the chromatogram.
- Data Analysis:
 - Calculate the percentage of **Eprenetapopt** remaining at each time point relative to the initial time point (t=0).
 - The percentage remaining can be calculated using the peak areas: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Mechanism of Action and Signaling Pathway

Eprenetapopt is a prodrug that spontaneously converts to its active form, methylene quinuclidinone (MQ), under physiological conditions.[3] MQ exerts its anti-cancer effects through a dual mechanism.

- **Mutant p53 Reactivation:** MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53.[4] This binding leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor suppressor functions.[4] Reactivated p53 can then induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.
- **Induction of Oxidative Stress:** MQ also targets the cellular redox balance. It depletes the intracellular levels of glutathione (GSH) and inhibits the enzyme thioredoxin reductase 1 (TrxR1).[5] This disruption of the antioxidant system leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and inducing cell death through apoptosis and ferroptosis.[6]

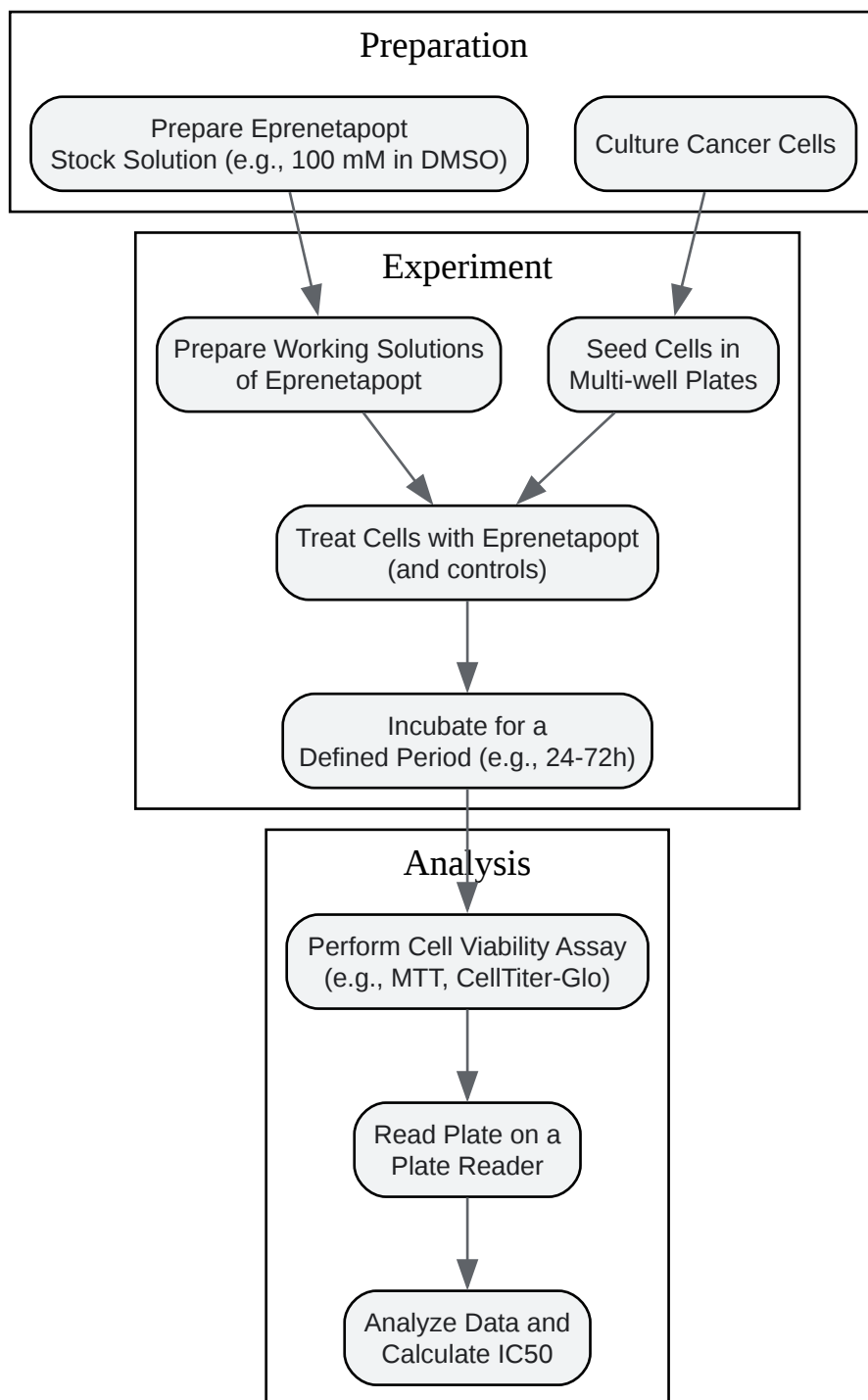


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Caption: Mechanism of action of **Eprenetapopt**.

Experimental Workflow Example: In Vitro Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of **Eprenetapopt** on cancer cell viability.



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Caption: Workflow for a cell viability assay.

Conclusion

These application notes provide a guide for the handling and laboratory use of **Eprenetapopt**. Adherence to these storage and handling protocols is essential for obtaining reliable and reproducible experimental results. The provided mechanism of action and experimental workflow diagrams serve as a visual aid for understanding the compound's function and for designing experiments. For more specific applications, further optimization of protocols may be necessary.

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